molecular formula C15H10O6 B600351 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one CAS No. 109588-95-6

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one

Cat. No.: B600351
CAS No.: 109588-95-6
M. Wt: 286.24
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Description

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is a chemical compound based on the chromen-4-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This compound is offered for research purposes to investigate its potential therapeutic applications. The chromen-4-one and the closely related chroman-4-one (dihydrochromone) core are recognized as versatile pharmacophores in drug discovery. Compounds featuring this scaffold exhibit a wide spectrum of pharmacological properties, making them valuable tools for biological research. Key areas of investigation include anticancer activity , where similar analogs have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) . Another prominent research area is antimicrobial activity , with recent studies on chroman-4-one derivatives showing promising results against pathogenic fungi such as Candida albicans and bacteria, suggesting potential for developing new anti-infective agents . Furthermore, this class of compounds is frequently studied for its antioxidant and anti-inflammatory potential, which is often linked to the presence of multiple hydroxyl groups on its aromatic rings . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-10-2-1-7(3-11(10)17)9-6-21-14-5-13(19)12(18)4-8(14)15(9)20/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMUPEDRUCMYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001341601
Record name 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001341601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109588-95-6
Record name 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001341601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. The reaction is catalyzed by an acid or base, leading to the formation of the chromenone structure through cyclization and dehydration steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is characterized by multiple hydroxyl groups that enhance its reactivity and biological activity. Its mechanism of action primarily involves antioxidant activity, where it neutralizes free radicals by donating hydrogen atoms or electrons. This action helps prevent oxidative damage to cells and tissues, making it a critical compound in research related to oxidative stress.

Chemistry

  • Model Compound : It serves as a model compound for studying antioxidant mechanisms and radical scavenging activities.
  • Chemical Reactions : The compound can undergo various reactions such as oxidation to quinones and reduction to dihydro derivatives.
Reaction Type Reagents Products
OxidationPotassium permanganateQuinones
ReductionSodium borohydrideDihydro derivatives
SubstitutionBromine/ChlorineHalogenated derivatives

Biology

  • Cellular Oxidative Stress : Research indicates that this compound can modulate cellular oxidative stress, providing protective effects against oxidative damage.
  • Mechanistic Studies : Investigations into how it interacts with enzymes involved in oxidative stress pathways reveal its potential to enhance cellular defense mechanisms.

Medicine

  • Therapeutic Potential : It is explored for treating diseases associated with oxidative stress, including:
    • Cardiovascular diseases
    • Neurodegenerative disorders
    • Cancer

Case Study : A study published in the Journal of Medicinal Food demonstrated that administration of this compound in animal models reduced markers of oxidative stress and improved cardiovascular health parameters .

Industry

  • Natural Antioxidants : The compound is utilized in developing natural antioxidants for food preservation and cosmetic formulations.
  • Cosmetic Applications : Due to its antioxidant properties, it is incorporated into skincare products to protect against environmental stressors.

Data Tables of Research Findings

Application Area Key Findings Source
ChemistryEffective radical scavenger
BiologyModulates oxidative stress; protective effects
MedicineReduces oxidative markers in cardiovascular studies
IndustryUsed in food preservation and cosmetics

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one primarily involves its antioxidant activity. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also interacts with various molecular targets, such as enzymes involved in oxidative stress pathways, and modulates their activity to enhance cellular defense mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Differences and Substitution Patterns

The table below compares the substitution patterns and key properties of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one with four related flavonoids:

Compound Name Chromen-4-one Substituents Hydroxyl Group Positions Phenyl Group Substitution Notable Properties
3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one (Target) 3: 3,4-dihydroxyphenyl; 6,7: -OH 6,7,3',4' 3,4-dihydroxyphenyl (vicinal) Potential high redox activity; structural similarity to luteolin
Luteolin (2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) 2: 3,4-dihydroxyphenyl; 5,7: -OH 5,7,3',4' 3,4-dihydroxyphenyl (vicinal) Antioxidant, anti-inflammatory, SARS-CoV-2 3CLpro inhibition; low solubility
6,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one () 3: 4-hydroxyphenyl; 6,7: -OH 6,7,4' 4-hydroxyphenyl (mono-OH) Reduced antioxidant potential compared to vicinal diols; unknown bioavailability
Demethyltexasin 4'-O-glucoside (6,7-dihydroxy-3-(4-O-glucoside-phenyl)-4H-chromen-4-one) 3: 4-O-glucoside-phenyl; 6,7: -OH 6,7,4' 4-O-glucoside-phenyl Enhanced solubility due to glycosylation; may require metabolic activation
5,7-Dihydroxy-3-(4-hydroxybenzyl)-2,3-dihydro-4H-chromen-4-one () 3: 4-hydroxybenzyl; 5,7: -OH; 2,3: dihydro 5,7,4' 4-hydroxybenzyl (non-aromatic) Partial saturation reduces planarity; unknown bioactivity

Functional Implications of Structural Variations

Hydroxylation Patterns :

  • The target compound and luteolin share vicinal diols (3,4-dihydroxyphenyl), which are critical for radical scavenging and metal chelation . However, the target’s hydroxyls at positions 6 and 7 (vs. 5 and 7 in luteolin) may alter π-π stacking interactions with biological targets like proteases or DNA.
  • 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one () lacks vicinal diols on the phenyl group, likely diminishing its antioxidant efficacy compared to the target compound .

Glycosylation Effects :

  • Demethyltexasin 4'-O-glucoside () demonstrates how glycosylation improves water solubility but may reduce direct bioactivity until enzymatic hydrolysis occurs .

Pharmacological and Bioavailability Considerations

  • Luteolin’s poor solubility and bioavailability are well-documented, necessitating high doses or delivery systems like SNEDDS (self-nanoemulsifying drug delivery systems) for therapeutic efficacy . The target compound’s additional hydroxyl groups at positions 6 and 7 may further exacerbate solubility challenges, though this remains speculative without direct data.
  • SARS-CoV-2 3CLpro Inhibition: Luteolin’s ability to inhibit SARS-CoV-2 3CLpro highlights the importance of the 3,4-dihydroxyphenyl group in protease binding . 2 substitution) warrant further investigation.

Biological Activity

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one, also known as a flavonoid compound, belongs to the class of 2H/4H-chromenes. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is C15H10O6C_{15}H_{10}O_{6}, with a molecular weight of approximately 286.24 g/mol. The structure features multiple hydroxyl groups that contribute to its biological activity.

1. Anticancer Activity

Research indicates that flavonoids, including 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : These compounds interact with tubulin at binding sites similar to colchicine, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism triggers caspase-dependent apoptosis in cancer cells .
  • Case Study : A study by Afifi et al. (2017) demonstrated that analogs of this flavonoid exhibited potent cytotoxic effects against various cancer cell lines, suggesting a potential for therapeutic applications in oncology .

2. Antimicrobial Activity

Flavonoids are well-known for their antimicrobial properties. The specific compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study highlighted that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 0.39 to 6.25 μg/mL against various bacterial strains . The presence of hydroxyl groups enhances their ability to penetrate bacterial membranes and disrupt cellular processes.

3. Antioxidant Activity

The antioxidant capacity of flavonoids is attributed to their ability to scavenge free radicals and reduce oxidative stress.

  • Mechanism : The hydroxyl groups in the structure donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage . This property is critical in protecting against chronic diseases associated with oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of flavonoids:

Substituent Effect on Activity
Hydroxyl GroupsIncrease antioxidant and anticancer activity
Methoxy SubstituentsMay enhance solubility but can reduce certain biological activities
Positioning of HydroxylsCritical for interaction with biological targets

Q & A

Basic: How is luteolin structurally characterized in research settings?

Methodological Answer:
Luteolin is characterized using a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

  • 1H NMR : Key signals include aromatic protons (δ 6.19–7.60 ppm) and hydroxyl groups (δ 9.33–12.70 ppm). For example, the 1H-NMR spectrum of a luteolin derivative in DMSO-d6 shows distinct peaks for the chromen-4-one core and substituents .
  • 13C NMR : Carbonyl groups (δ ~176 ppm) and aromatic carbons (δ 97–159 ppm) confirm the flavone backbone .
  • ESI-MS/HRMS : Molecular ion peaks (e.g., m/z 347.2 [M+H]+ for hydroxylated derivatives) and isotopic patterns validate the molecular formula .
    Purity Assessment : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard .

Advanced: What strategies enhance luteolin's bioavailability in hepatoprotective studies?

Methodological Answer:
Luteolin’s low solubility and bioavailability are addressed via self-nanoemulsifying drug delivery systems (SNEDDS) .

  • SNEDDS Formulation : A mixture of oils, surfactants, and co-surfactants forms nanoemulsions (droplet size <200 nm) to improve dissolution. For example, SNEDDS formulations with medium-chain triglycerides and Labrasol® enhance intestinal absorption .
  • In Vivo Validation : Pharmacokinetic studies in rodent models measure plasma concentration-time profiles to confirm increased bioavailability.

Basic: What in vitro assays evaluate luteolin’s antioxidant activity?

Methodological Answer:
Common assays include:

  • DPPH Radical Scavenging : Measures reduction of 2,2-diphenyl-1-picrylhydrazyl radicals at 517 nm. Luteolin’s IC50 values are compared to ascorbic acid .
  • FRAP (Ferric Reducing Antioxidant Power) : Quantifies reduction of Fe³+ to Fe²+ via absorbance at 593 nm.
  • Cellular ROS Assays : Fluorescent probes (e.g., DCFH-DA) in RAW 264.7 macrophages quantify reactive oxygen species (ROS) inhibition .

Advanced: How do synthetic modifications of luteolin affect α-glucosidase inhibition?

Methodological Answer:
Derivatization of hydroxyl groups modulates inhibitory potency:

  • Hydroxyethoxy Substitution : Adding a 3-(2-hydroxyethoxy) group (e.g., compound 12c ) increases α-glucosidase inhibition (IC50 <10 µM) compared to unmodified luteolin. Activity is validated via enzymatic assays with p-nitrophenyl glucopyranoside .
  • Methoxy Group Effects : Methylation of 3',4'-dihydroxyphenyl groups reduces activity, highlighting the importance of free hydroxyls for enzyme binding .
    Data Analysis : Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate structural changes with binding affinity to α-glucosidase active sites .

Basic: What spectroscopic techniques confirm luteolin derivative synthesis?

Methodological Answer:

  • 1H/13C NMR : Aromatic proton splitting patterns (e.g., doublets at J = 2.0–8.8 Hz) and carbonyl carbon signals (δ ~176 ppm) confirm regioselective modifications .
  • ESI-MS : Detects molecular ions (e.g., m/z 284.12 [M+H]+ for N-benzyl derivatives) and fragments .
  • X-ray Crystallography : Resolves crystal structures for unambiguous confirmation (e.g., methoxyphenyl derivatives) .

Advanced: How do molecular docking studies elucidate luteolin’s enzyme interactions?

Methodological Answer:

  • Target Preparation : α-Glucosidase (PDB ID: 2ZE0) or α-amylase (PDB ID: 1B2Y) structures are optimized by removing water and adding polar hydrogens.
  • Docking Workflow : AutoDock or Schrödinger Suite predicts binding poses. Luteolin’s 3',4'-dihydroxyphenyl group forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • Validation : MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories.

Basic: How is luteolin distinguished from structurally similar flavonoids?

Methodological Answer:

  • Chromatographic Separation : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) resolves luteolin (RT ~12 min) from apigenin or quercetin .
  • UV-Vis Spectroscopy : Luteolin shows λmax at 254 nm (Band I) and 348 nm (Band II), distinct from flavanones lacking the C2-C3 double bond .

Advanced: What experimental designs address contradictions in luteolin’s bioactivity data?

Methodological Answer:

  • Dose-Response Curves : Use a wide concentration range (0.1–100 µM) to identify biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses) .
  • Cell Line Specificity : Compare results across multiple lines (e.g., HepG2 vs. RAW 264.7) to control for metabolic differences.
  • Omics Integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) identify off-target pathways that may confound results .

Basic: What are the safety considerations for handling luteolin in lab settings?

Methodological Answer:

  • Hazard Classification : Luteolin derivatives may cause skin irritation (Category 2) or respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in fume hoods .
  • First Aid : For eye exposure, rinse with water for 15 minutes and consult a physician .

Advanced: How is luteolin’s neuroprotective activity mechanistically validated?

Methodological Answer:

  • In Vitro Models : SH-SY5Y neurons treated with oxidative stress inducers (e.g., H2O2) assess luteolin’s protection via MTT assays and caspase-3 activity .
  • In Vivo Models : Transgenic Alzheimer’s mice (e.g., APP/PS1) evaluate cognitive improvement (Morris water maze) and amyloid-β reduction (ELISA) .

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